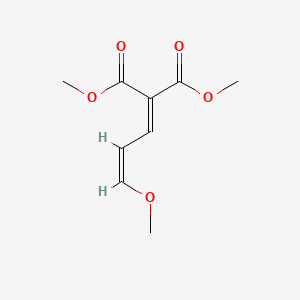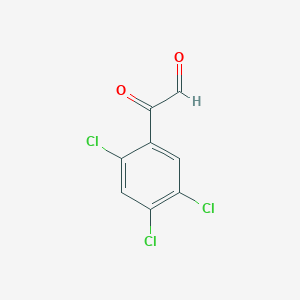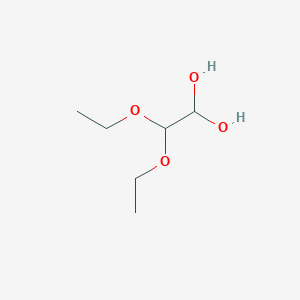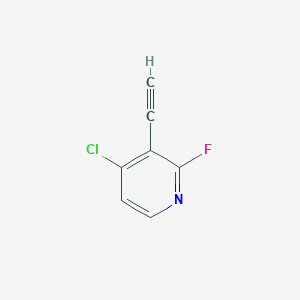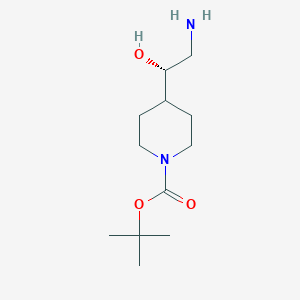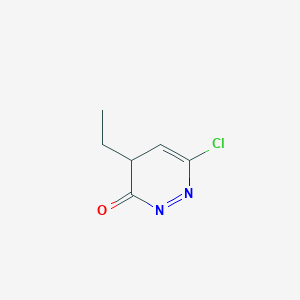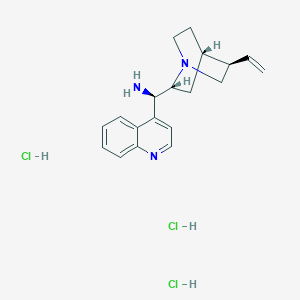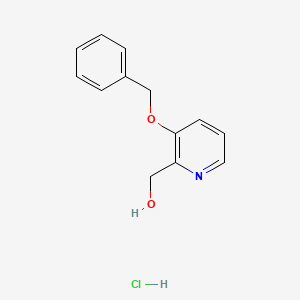
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxypyridine.
Benzyloxy Substitution: The hydroxyl group at the 3-position of pyridine is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Methanol Group Introduction: The 2-position of the pyridine ring is then functionalized with a methanol group through a Grignard reaction involving methylmagnesium bromide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3-(Benzyloxy)pyridin-2-yl)carboxylic acid.
Reduction: (3-Hydroxy)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Hydroxy)pyridin-2-yl)methanol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
(3-(Methoxy)pyridin-2-yl)methanol: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and interactions with biological targets.
(3-(Benzyloxy)pyridin-2-yl)carboxylic acid: An oxidized form of the compound with distinct chemical and biological properties.
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is unique due to its combination of a benzyloxy group and a methanol group on the pyridine ring. This structural arrangement allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
94454-56-5 |
|---|---|
Fórmula molecular |
C13H14ClNO2 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
(3-phenylmethoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H |
Clave InChI |
KAPQXKINIVWKCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
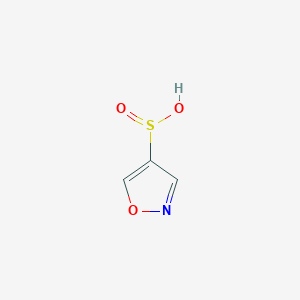
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)

